molecular formula C10H11N3O B1527580 2-(Pyrrolidin-3-yloxy)pyridine-4-carbonitrile CAS No. 1249696-54-5

2-(Pyrrolidin-3-yloxy)pyridine-4-carbonitrile

Cat. No.: B1527580
CAS No.: 1249696-54-5
M. Wt: 189.21 g/mol
InChI Key: GQPZESOQPFQUAE-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-3-yloxy)pyridine-4-carbonitrile is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.21 g/mol. The purity is usually 95%.
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Biological Activity

2-(Pyrrolidin-3-yloxy)pyridine-4-carbonitrile is a heterocyclic compound characterized by its unique structural features, including a pyridine ring, a pyrrolidin-3-yloxy moiety, and a nitrile functional group. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology and drug development.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
  • Pyrrolidin-3-yloxy Moiety : A five-membered ring containing nitrogen that enhances the compound's biological activity.
  • Nitrile Group : A carbon atom triple-bonded to a nitrogen atom, which can influence the compound's reactivity and interaction with biological targets.

Research indicates that this compound interacts with specific molecular targets such as enzymes and receptors, modulating their activity. Preliminary studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which are critical targets in anti-inflammatory drug development. The binding affinity and interaction dynamics with these targets require further exploration to fully understand its therapeutic potential.

Pharmacological Investigations

  • Anti-inflammatory Potential : The compound has been explored for its ability to inhibit COX enzymes, which play a significant role in inflammation. Similar compounds have shown promising anti-inflammatory effects, suggesting that this compound may exhibit similar properties.
  • Anticonvulsant Properties : Analogues of this compound have been investigated for anticonvulsant activity, indicating potential applications in treating epilepsy and other neurological disorders.

Structure–Activity Relationship (SAR)

The SAR studies highlight the importance of specific structural components in enhancing biological activity. For instance, modifications to the pyrrolidine ring or the introduction of different substituents can significantly influence the potency of the compound against various biological targets. Table 1 summarizes some relevant SAR findings related to pyridine and pyrrolidine derivatives.

CompoundStructural FeaturesBiological Activity
2-(Pyrrolidin-3-yloxy)pyridinePyridine with pyrrolidinePotential COX inhibitor
2-(Pyrrolidin-3-yloxy)pyrimidinePyrimidine instead of pyridineEnhanced anticancer activity
4-Methoxy-2-(pyrrolidin-3-yloxy)benzeneBenzene ringDifferent electronic properties

Case Studies

Recent studies have demonstrated the efficacy of related compounds in various biological assays:

  • Anti-inflammatory Activity : In vitro assays showed that certain derivatives exhibited significant inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
  • Cancer Research : Compounds structurally similar to this compound have been tested against cancer cell lines, revealing cytotoxic effects and apoptosis induction in models such as FaDu hypopharyngeal tumor cells .

Properties

IUPAC Name

2-pyrrolidin-3-yloxypyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c11-6-8-1-4-13-10(5-8)14-9-2-3-12-7-9/h1,4-5,9,12H,2-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPZESOQPFQUAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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